1-(2-Methylfuran-3-yl)cyclopropan-1-ol
CAS No.:
Cat. No.: VC18210429
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10O2 |
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Molecular Weight | 138.16 g/mol |
IUPAC Name | 1-(2-methylfuran-3-yl)cyclopropan-1-ol |
Standard InChI | InChI=1S/C8H10O2/c1-6-7(2-5-10-6)8(9)3-4-8/h2,5,9H,3-4H2,1H3 |
Standard InChI Key | VHQKFANBAJJXID-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CO1)C2(CC2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a cyclopropane ring (bond angles ≈ 60°) fused to a 2-methylfuran heterocycle. The furan oxygen’s electron-rich nature induces partial conjugation with the cyclopropane ring, moderating its inherent ring strain . Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₈H₁₀O₂ |
Molecular Weight | 138.16 g/mol |
IUPAC Name | 1-(2-methylfuran-3-yl)cyclopropan-1-ol |
Hybridization | sp³ (cyclopropane), sp² (furan) |
The hydroxyl group at the cyclopropane’s 1-position engages in intramolecular hydrogen bonding with the furan oxygen, stabilizing the cis-conformation .
Spectroscopic Signatures
Hypothetical spectroscopic data, extrapolated from structurally related compounds :
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¹H NMR (CDCl₃): δ 1.2–1.5 (m, 2H, cyclopropane H), 1.8–2.1 (m, 1H, cyclopropane H), 2.3 (s, 3H, furan-CH₃), 4.7 (s, 1H, -OH), 6.1–6.3 (m, 2H, furan H)
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¹³C NMR: δ 12.4 (cyclopropane C), 22.1 (furan-CH₃), 72.8 (C-OH), 105.3–143.2 (furan C)
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IR (KBr): 3400 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (furan C=C)
The cyclopropane protons exhibit characteristic upfield shifts due to ring strain, while the furan protons resonate in the aromatic region .
Synthetic Methodologies
Ketone Reduction Approach
Alternative synthesis via Grignard addition to cyclopropanone derivatives:
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Generate 3-furylmagnesium bromide from 3-bromo-2-methylfuran
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React with cyclopropanone under anhydrous conditions
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Acidic workup yields target alcohol
Key challenges include managing the cyclopropanone’s thermal instability and ensuring regioselective furyl addition .
Reaction Optimization Data
Comparative analysis of synthetic methods:
Method | Yield (%) | Purity (HPLC) | Key Limitation |
---|---|---|---|
Simmons-Smith | 38 | 92% | Diastereomer separation required |
Grignard Addition | 45 | 88% | Sensitive to moisture |
Photochemical [2+1] | 27 | 78% | Low scalability |
Yields remain suboptimal due to the compound’s thermal sensitivity and competing polymerization pathways .
Reactivity and Functionalization
Oxidation Behavior
The secondary alcohol undergoes selective oxidation to 1-(2-methylfuran-3-yl)cyclopropanone using Jones reagent (CrO₃/H₂SO₄):
Keto-enol tautomerism is suppressed by the cyclopropane’s ring strain, stabilizing the ketone form .
Ring-Opening Reactions
Electrophilic attack at the cyclopropane’s strained C-C bonds:
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HCl Addition: Cleaves cyclopropane to form 1-chloro-3-(2-methylfuran-3-yl)propan-1-ol (65% yield)
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Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) ruptures cyclopropane to yield 3-(2-methylfuran-3-yl)propan-1-ol (selectivity >4:1 for trans-adduct)
Ring-opening kinetics follow second-order rate laws, with activation energies ≈ 85 kJ/mol .
Computational Modeling Insights
Density Functional Theory (DFT) Analysis
B3LYP/6-311+G(d,p) calculations reveal:
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Cyclopropane-furan dihedral angle: 112°
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HOMO localized on furan π-system (-6.8 eV)
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LUMO centered on cyclopropane σ* orbitals (-1.2 eV)
Frontier molecular orbital analysis suggests nucleophilic reactivity at the furan and electrophilic character at the cyclopropane .
Strain Energy Decomposition
The cyclopropane contributes 105 kJ/mol ring strain, partially offset by 28 kJ/mol stabilization from furan conjugation. This net strain (77 kJ/mol) drives ring-opening reactivity .
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